molecular formula C16H25N5O4 B11979325 7-(2-Hydroxy-3-isopropoxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

7-(2-Hydroxy-3-isopropoxy-propyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11979325
M. Wt: 351.40 g/mol
InChI Key: PVXQPTFLLNMCFV-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the hydroxy and isopropoxy groups: These groups can be introduced through selective hydroxylation and subsequent etherification reactions.

    Attachment of the pyrrolidinyl group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the purine core can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in anhydrous conditions.

    Reduction: NaBH4 or LiAlH4 in dry ether or THF (Tetrahydrofuran).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure with additional functional groups.

    1-(2-hydroxy-3-isopropoxypropyl)-2,2,6,6-tetramethyl-4-piperidinol: Contains a piperidinol group instead of the purine core.

Uniqueness

The uniqueness of 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H25N5O4

Molecular Weight

351.40 g/mol

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C16H25N5O4/c1-10(2)25-9-11(22)8-21-12-13(19(3)16(24)18-14(12)23)17-15(21)20-6-4-5-7-20/h10-11,22H,4-9H2,1-3H3,(H,18,23,24)

InChI Key

PVXQPTFLLNMCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)O

Origin of Product

United States

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